molecular formula C17H14O5 B13391688 (3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one CAS No. 80286-95-9

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

Cat. No.: B13391688
CAS No.: 80286-95-9
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-JYRVWZFOSA-N
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Description

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one is a complex organic compound with a unique structure that combines elements of furan and indeno-furan systems

Preparation Methods

The synthesis of (3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the indeno-furan system: This step involves the formation of the indeno-furan ring system through cyclization reactions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

80286-95-9

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8-

InChI Key

XHSDUVBUZOUAOQ-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC(OC1=O)O/C=C\2/C3CC4=CC=CC=C4C3OC2=O

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O

Origin of Product

United States

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